2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)-
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of an acetylamino group and a thienyl group attached to the propenoic acid backbone. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-thiophene carboxylic acid and acetyl chloride.
Formation of Acetylamino Group: The acetylamino group is introduced by reacting the starting material with acetyl chloride in the presence of a base, such as pyridine, to form the acetylamino derivative.
Formation of Propenoic Acid Backbone: The propenoic acid backbone is formed through a series of reactions, including esterification and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group and thienyl ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(2-thienyl)-, (Z)-: Similar structure but with a different position of the thienyl group.
2-Propenoic acid, 2-(acetylamino)-3-(4-thienyl)-, (Z)-: Another isomer with the thienyl group in the 4-position.
2-Propenoic acid, 2-(acetylamino)-3-(3-furyl)-, (Z)-: Similar compound with a furan ring instead of a thienyl ring.
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- is unique due to its specific (Z)-configuration and the presence of the thienyl group at the 3-position. This configuration and substitution pattern confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88991-21-3 |
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Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-acetamido-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)4-7-2-3-14-5-7/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
SQJBLXUDQHJGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CSC=C1)C(=O)O |
Origin of Product |
United States |
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